Cas no 573-44-4 (Liriodendrin)

Liriodendrin structure
Liriodendrin structure
Product Name:Liriodendrin
CAS-Nr.:573-44-4
MF:C34H46O18
MW:742.718252658844
CID:376245
PubChem ID:21603207
Update Time:2025-04-19

Liriodendrin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Liriodendrin
    • LogP
    • Syringaresinol di-O-glucoside
    • [ "Syringaresinol di-O-glucoside" ]
    • CS-0024047
    • .BETA.-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
    • .BETA.-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
    • HY-N3377
    • BDBM50480326
    • ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-.BETA.-D-GLUCOPYRANOSIDE
    • (+)-SYRINGARESINOL-DI-.BETA.-D-GLUCOPYRANOSIDE
    • Acanthoside D
    • CHEMBL445823
    • AKOS040760524
    • FS-10033
    • MEGxp0_000893
    • 573-44-4
    • SCHEMBL5081926
    • (2S,3R,4S,5S,6R)-2-(4-(6-(3,5-DIMETHOXY-4-((2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXYPHENYL)-1,3,3A,4,6,6A-HEXAHYDROFURO(3,4-C)FURAN-3-YL)-2,6-DIMETHOXYPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • (+)-SYRINGARESINOL 4,4'-DI-O-.BETA.-D-GLUCOPYRANOSIDE
    • [(1s,3ar,4s,6ar)-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diyl]bis(2,6-dimethoxy-4,1-phenylene) bis-beta-d-glucopyranoside
    • (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • Eleutheroside E; Acanthoside D
    • (+)-Syringaresinol di-O-beta-glucopyranoside
    • Eleutheroside E
    • 3,3′,5,5′-Tetra-Me ether, di-O-β-D-glucopyranoside
    • Liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isomer
    • DTXCID60283059
    • beta-D-Glucopyranoside, (tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene)bis-
    • (+)-SYRINGARESINOL 4,4'-DI-O-BETA-D-GLUCOPYRANOSIDE
    • BETA-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
    • DTXSID80331965
    • (2S,3R,4S,5S,6R)-2-(4-((3S,3aR,6S,6aR)-6-(3,5-dimethoxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
    • [[(3S)-3aalpha,4,6,6aalpha-Tetrahydro-1H,3H-furo[3,4-c]furan]-3alpha,6alpha-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(beta-D-glucopyranoside)
    • GLXC-18087
    • (+)-SYRINGARESINOL-DI-BETA-D-GLUCOPYRANOSIDE
    • Liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer
    • BETA-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1ALPHA,3AALPHA,4ALPHA,6AALPHA))-
    • DA-65006
    • (2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-BETA-D-GLUCOPYRANOSIDE
    • Inchi: 1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1
    • InChI-Schlüssel: FFDULTAFAQRACT-XKBSQSBASA-N
    • Lächelt: O1C[C@@H]2[C@@H](C3C=C(C(=C(C=3)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)OC)OC[C@@H]2[C@H]1C1C=C(C(=C(C=1)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC

Berechnete Eigenschaften

  • Genaue Masse: 742.26800
  • Monoisotopenmasse: 1098.363891
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 16
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 30
  • Schwere Atomanzahl: 76
  • Anzahl drehbarer Bindungen: 18
  • Komplexität: 1670
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 20
  • Undefined Atom Stereocenter Count: 4
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 453
  • XLogP3: -1.4

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.621
  • Siedepunkt: 1261.2°Cat760mmHg
  • Flammpunkt: 716.6°C
  • Brechungsindex: 1.65
  • PSA: 254.14000
  • LogP: -1.84640
  • Dampfdruck: 0.0±0.3 mmHg at 25°C

Liriodendrin Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1874-1 mg
Liriodendrin
573-44-4
1mg
¥2353.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L21420-5mg
Liriodendrin
573-44-4
5mg
¥4640.0 2021-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00181-1MG
Liriodendrin
573-44-4 ≥85% (LC/MS-ELSD)
1MG
¥3982.54 2022-02-22
TargetMol Chemicals
TN1874-1 mg
Liriodendrin
573-44-4 98%
1mg
¥ 4,637 2023-07-11
TargetMol Chemicals
TN1874-1mg
Liriodendrin
573-44-4
1mg
¥ 4637 2024-07-20
Aaron
AR00EHJZ-1mg
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside)
573-44-4 85%
1mg
$229.00 2025-02-12
Aaron
AR00EHJZ-5mg
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside)
573-44-4 85%
5mg
$737.00 2025-02-12
1PlusChem
1P00EHBN-1mg
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside)
573-44-4 85%
1mg
$220.00 2023-12-16
1PlusChem
1P00EHBN-5mg
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside)
573-44-4 98%
5mg
$690.00 2023-12-16
A2B Chem LLC
AG74835-1mg
Liriodendrin
573-44-4 85%
1mg
$444.00 2024-04-19
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